2-(Methoxycarbonyl)-5-nitrobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Methoxycarbonyl)-5-nitrobenzoic acid is an organic compound characterized by the presence of a methoxycarbonyl group and a nitro group attached to a benzoic acid core
Mechanism of Action
Target of Action
Similar compounds such as methyl salicylate are known to act as topical counter-irritants used for the symptomatic relief of acute musculoskeletal pain .
Mode of Action
It’s worth noting that similar compounds like methyl salicylate work by causing irritation and redness on the skin, which distracts the brain from the underlying deeper pain .
Biochemical Pathways
Related compounds are known to participate in the suzuki–miyaura (sm) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction .
Pharmacokinetics
The plasma half-life for salicylate is 2 to 3 hr in low doses and about 12 hr at usual anti-inflammatory doses .
Result of Action
Similar compounds like methyl salicylate are known to provide symptomatic relief of acute musculoskeletal pain .
Action Environment
It’s worth noting that the success of similar reactions like the suzuki–miyaura (sm) coupling arises from exceptionally mild and functional group tolerant reaction conditions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Methoxycarbonyl)-5-nitrobenzoic acid typically involves the nitration of methyl benzoate followed by hydrolysis. The nitration process introduces the nitro group at the desired position on the aromatic ring. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as catalysts, with the reaction being carried out at controlled temperatures to ensure selectivity and yield.
Industrial Production Methods: On an industrial scale, the production of this compound may involve multi-step processes starting from readily available raw materials such as dimethyl terephthalate. The process includes nitration, hydrolysis, hydrogenation, esterification, bromination, and diazotization steps . These steps are optimized for large-scale production to ensure high yield and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 2-(Methoxycarbonyl)-5-nitrobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The methoxycarbonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or sodium borohydride are commonly used.
Substitution: Reagents like sodium hydroxide or other strong bases can facilitate nucleophilic substitution reactions.
Major Products Formed:
Reduction: The major product is 2-(Aminocarbonyl)-5-nitrobenzoic acid.
Substitution: Depending on the nucleophile, various substituted benzoic acids can be formed.
Scientific Research Applications
2-(Methoxycarbonyl)-5-nitrobenzoic acid finds applications in several scientific domains:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals
Comparison with Similar Compounds
- 2-(Methoxycarbonyl)benzoic acid
- 5-Nitrobenzoic acid
- 2-Chloro-5-(methoxycarbonyl)benzoic acid
Comparison: 2-(Methoxycarbonyl)-5-nitrobenzoic acid is unique due to the presence of both a methoxycarbonyl group and a nitro group on the benzoic acid ring. This combination imparts distinct chemical reactivity and potential for diverse applications compared to its analogs. For instance, the nitro group enhances its electrophilic properties, making it more reactive in certain chemical reactions .
Properties
IUPAC Name |
2-methoxycarbonyl-5-nitrobenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO6/c1-16-9(13)6-3-2-5(10(14)15)4-7(6)8(11)12/h2-4H,1H3,(H,11,12) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CEEJSCAKNYSVHF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70879700 |
Source
|
Record name | Phthalic acid, 4-nitro-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.15 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90072-77-8 |
Source
|
Record name | Phthalic acid, 4-nitro-, 1-methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70879700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.